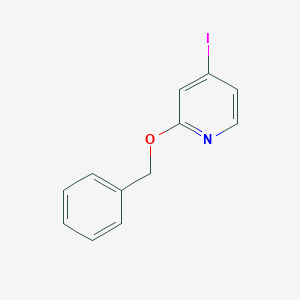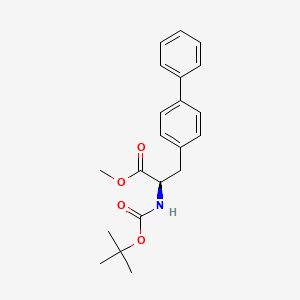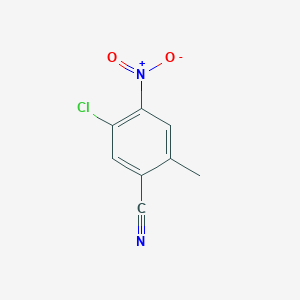
4-Methyl-2-(tributylstannyl)pyridine
Overview
Description
4-Methyl-2-(tributylstannyl)pyridine: is an organotin compound with the molecular formula C18H33NSn . It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by a tributylstannyl group, and the hydrogen atom at the 4-position is replaced by a methyl group. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of various organometallic complexes .
Mechanism of Action
Target of Action
It is known that organotin compounds like 4-methyl-2-(tributylstannyl)pyridine are often used in organic synthesis due to their ability to form carbon-tin bonds .
Mode of Action
This compound is used as a reagent in the preparation of iridium complexes for blue phosphorescent organic light emitting diodes .
Biochemical Pathways
It is known that organotin compounds can participate in various chemical reactions, including stille coupling .
Result of Action
It is known that organotin compounds can have various effects depending on their specific structures and the reactions they participate in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored in a refrigerator to maintain its stability . Furthermore, it is recommended to avoid dust formation and breathing in mist, gas, or vapors of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(tributylstannyl)pyridine typically involves the stannylation of 4-methyl-2-bromopyridine. The reaction is carried out using tributylstannyl chloride in the presence of a palladium catalyst under an inert atmosphere. The general reaction scheme is as follows:
4-Methyl-2-bromopyridine+Tributylstannyl chloridePd catalystthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Stille coupling reactions, where the tributylstannyl group is replaced by another group, typically an aryl or vinyl group, in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine oxides.
Reduction Reactions: It can be reduced to form the corresponding pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Stille coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Aryl or Vinyl Pyridines: Formed from Stille coupling reactions.
Pyridine Oxides: Formed from oxidation reactions.
Reduced Pyridines: Formed from reduction reactions.
Scientific Research Applications
4-Methyl-2-(tributylstannyl)pyridine has several scientific research applications:
Biology: It can be used in the synthesis of biologically active molecules, although specific biological applications are less documented.
Industry: Used in the production of advanced materials, such as organic light-emitting diodes.
Comparison with Similar Compounds
- 2-Methyl-4-(tributylstannyl)pyridine
- 4-Methyl-3-(tributylstannyl)pyridine
- 2-Methoxy-4-(tributylstannyl)pyridine
- 2-Methyl-5-(tributylstannyl)pyridine
- 2-Chloro-4-(tributylstannyl)pyridine
Comparison: 4-Methyl-2-(tributylstannyl)pyridine is unique due to the specific positioning of the methyl and tributylstannyl groups on the pyridine ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Compared to its analogs, it offers different steric and electronic properties, which can be advantageous in specific synthetic applications .
Properties
IUPAC Name |
tributyl-(4-methylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-2-4-7-5-3-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMPGQWVDZTZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459280 | |
| Record name | 4-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301652-23-3 | |
| Record name | 4-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)













